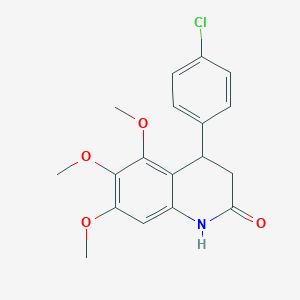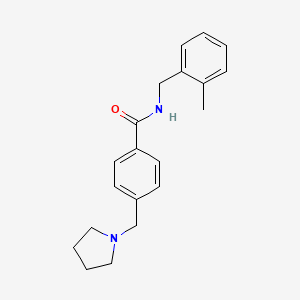
1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide
描述
1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, also known as MP-10, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has a molecular weight of 356.49 g/mol.
作用机制
The mechanism of action of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is complex and not fully understood. However, it is believed that 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide exerts its therapeutic effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. For example, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has also been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. For example, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has also been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to decrease the levels of oxidative stress markers, such as reactive oxygen species and lipid peroxidation products.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is its broad range of potential therapeutic applications. 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have potential applications in various diseases, which makes it an attractive target for drug development. However, one of the main limitations of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is its complex mechanism of action, which makes it difficult to study in vitro and in vivo. In addition, the synthesis of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide. One direction is to further elucidate the mechanism of action of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide, which would help to identify new molecular targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide in vivo, which would help to optimize dosing regimens and identify potential side effects. Finally, future research on 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide could focus on the development of new analogs and derivatives with improved potency and selectivity.
科学研究应用
1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. In Parkinson's disease research, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In depression research, 1-(2-methylbenzyl)-N-3-pyridinyl-4-piperidinecarboxamide has been shown to have antidepressant-like effects in animal models.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-2-3-6-17(15)14-22-11-8-16(9-12-22)19(23)21-18-7-4-10-20-13-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQXCIVJYWSJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4437524.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)
![ethyl {3-[(2-ethoxy-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetate](/img/structure/B4437532.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4437551.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4437554.png)
![N-(2-furylmethyl)-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4437557.png)

![8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437569.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)


![2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437585.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)